5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.7. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde, as a derivative of imidazole, might be relevant in antitumor research. Studies have reviewed various imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, highlighting their potential in the synthesis of compounds with diverse biological properties. Some of these compounds have passed the preclinical testing stage, suggesting their significance in the search for new antitumor drugs and synthesis of compounds with varying biological properties (Iradyan, M. et al., 2009).
Synthesis and Antioxidant Properties
The synthesis of imidazole derivatives like this compound can be involved in multi-component reactions to create novel compounds with significant biological and medicinal properties. For instance, isoxazolone derivatives, which have shown considerable biological and medicinal significance, are synthesized using a three-component reaction involving aromatic aldehydes. This implies that similar synthetic pathways may be applicable to the compound , potentially leading to the discovery of compounds with antioxidant properties (Laroum, R. et al., 2019).
Conversion into CNS Acting Drugs
Imidazole derivatives are used in the chemotherapy of various diseases, and there is ongoing research to modify these compounds to create more potent drugs for the Central Nervous System (CNS). The conversion of imidazole into more potent CNS drugs involves complex chemical reactions. This suggests that derivatives of this compound could potentially be modified into potent CNS drugs, highlighting the importance of this compound in medicinal chemistry (Saganuwan, S., 2020).
Benzimidazole and Therapeutic Potential
Benzimidazole derivatives, which include compounds similar to this compound, have demonstrated a wide range of pharmacological activities. These compounds have been a focus of interest for the synthesis of new therapeutic compounds due to their antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer properties, and more. The versatility of the benzimidazole core in various biological agents underpins its importance in the development of newer therapeutic agents (Babbar, R. et al., 2020).
Mechanism of Action
Target of Action
Imidazoles are a class of organic compounds that are used in a variety of applications. They are key components to functional molecules that are used in pharmaceuticals and agrochemicals . .
Mode of Action
The mode of action of imidazoles can vary greatly depending on their specific chemical structure and the functional groups they contain. Without specific information on “5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde”, it’s difficult to provide a detailed explanation of its interaction with its targets .
Biochemical Pathways
Imidazoles can affect a variety of biochemical pathways, again depending on their specific structure and functional groups. Some imidazoles have been found to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations .
Result of Action
Some imidazoles have been found to have antimicrobial, anticancer, antibacterial, and antiallergic properties .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the imidazole derivative and the biomolecules it interacts with .
Cellular Effects
Imidazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde at different dosages in animal models have not been reported. Imidazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Imidazole derivatives can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Imidazole derivatives can interact with transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Imidazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)6-15-11-4-3-9(13)5-10(11)14-12(15)7-16/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXGJQGFGNQNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.